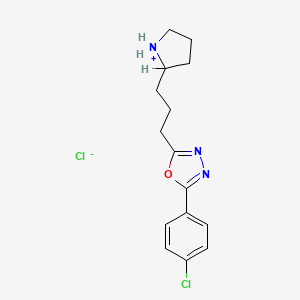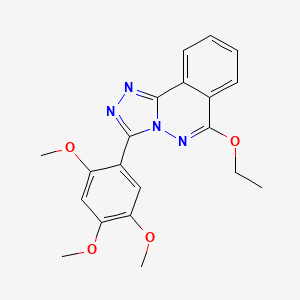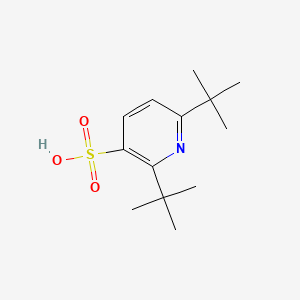
3-Bromo-6-methylpyridazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methylpyridazinium chloride: is a chemical compound with the molecular formula C5H6BrClN2 and a molecular weight of 209.47 g/mol . It is a pyridazinium salt, characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the pyridazinium ring, along with a chloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyridazinium chloride typically involves the bromination of 6-methylpyridazine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromo-6-methylpyridazine is then converted to its pyridazinium salt form by treatment with hydrochloric acid, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpyridazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazinium salts depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazinium ring.
Scientific Research Applications
Chemistry: 3-Bromo-6-methylpyridazinium chloride is used as a building block in organic synthesis, particularly in the preparation of more complex pyridazinium derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyridazinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The bromine atom and the pyridazinium ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-Bromo-6-methylpyridazinium chloride is unique due to its specific substitution pattern on the pyridazinium ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
97721-78-3 |
|---|---|
Molecular Formula |
C5H6BrClN2 |
Molecular Weight |
209.47 g/mol |
IUPAC Name |
6-bromo-3-methylpyridazin-1-ium;chloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |
InChI Key |
BYMNVIDFMPABTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[NH+]=C(C=C1)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)

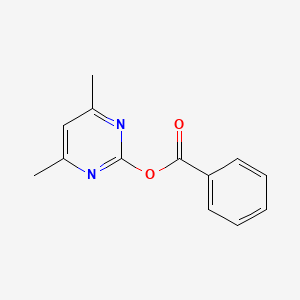
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
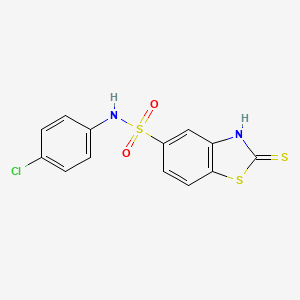
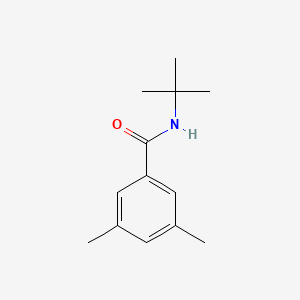
![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
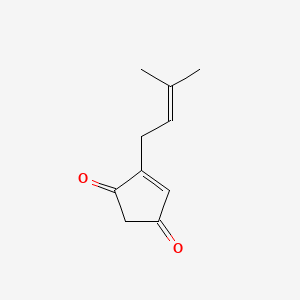
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
